Deuteration Enhances Rat Oral Bioavailability 2-Fold vs. Parent WNK-IN-11
WNK-IN-11-d3 demonstrates a 2-fold improvement in oral bioavailability (F%) compared to the non-deuterated parent compound WNK-IN-11 in rats, driven by reduced metabolic clearance. This deuterium isotope effect is a direct consequence of substituting the labile N-methyl group with a more stable trideuteromethyl moiety .
| Evidence Dimension | Oral Bioavailability (F%) in Rat |
|---|---|
| Target Compound Data | 2-fold improvement over parent |
| Comparator Or Baseline | WNK-IN-11 (parent, non-deuterated) |
| Quantified Difference | 2-fold higher F% |
| Conditions | Rat PK study; 1.5 mg/kg p.o. |
Why This Matters
Higher oral bioavailability enables lower effective doses in chronic in vivo studies, reducing compound consumption and potential off-target effects at higher exposures.
